(R*,R*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride
CAS No.: 54767-74-7
Cat. No.: VC17033501
Molecular Formula: C20H36ClNOS
Molecular Weight: 374.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54767-74-7 |
|---|---|
| Molecular Formula | C20H36ClNOS |
| Molecular Weight | 374.0 g/mol |
| IUPAC Name | (1R,2R)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C20H35NOS.ClH/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3;/h11-14,16-17,20-22H,5-10,15H2,1-4H3;1H/t17-,20+;/m1./s1 |
| Standard InChI Key | JRJJHIUHSILDOH-XLCHORMMSA-N |
| Isomeric SMILES | CCCCCCCCN[C@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O.Cl |
| Canonical SMILES | CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O.Cl |
Introduction
Chemical Structure and Stereochemical Significance
The molecular formula of (R*,R*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride is C₂₀H₃₅NOS·ClH, with a molecular weight of 374.03 g/mol . The base compound (without the hydrochloride salt) has a molecular weight of 337.6 g/mol and the formula C₂₀H₃₅NOS . The stereochemistry is critical, as the (R*,R*) designation specifies the spatial arrangement of substituents around the chiral carbons in the benzyl alcohol and octylaminoethyl groups . This configuration impacts binding affinity to biological targets, as evidenced by structure-activity relationship studies in related compounds.
The compound’s structure includes:
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A benzyl alcohol moiety (hydroxyl group attached to a benzene ring), contributing to hydrogen-bonding interactions.
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An isopropylthio group (-S-iPr) at the para position of the benzene ring, enhancing lipophilicity (LogP = 5.82) .
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An octylaminoethyl side chain (C₈H₁₇NH-CH₂-CH₂-), which facilitates membrane permeability and potential receptor binding .
The hydrochloride salt form improves aqueous solubility, making it suitable for in vitro and in vivo studies .
Synthesis and Purification Strategies
The synthesis of (R*,R*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride involves three key steps:
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Formation of the benzyl alcohol backbone: Starting with 4-mercaptobenzyl alcohol, the isopropylthio group is introduced via nucleophilic substitution using isopropyl bromide in the presence of a base.
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Attachment of the octylaminoethyl side chain: The alpha-position of the benzyl alcohol is functionalized with a 1-(octylamino)ethyl group through reductive amination, employing sodium cyanoborohydride and octylamine.
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Salt formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Purification is achieved via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility) . Scalable preparative HPLC methods enable isolation of high-purity material (>98%) for pharmacological testing .
Table 1: Comparative Properties of the Base Compound and Hydrochloride Salt
Analytical Characterization
Spectroscopic Data:
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NMR: The ¹H NMR spectrum exhibits signals for the aromatic protons (δ 7.2–7.4 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and octyl chain (δ 0.8–1.6 ppm).
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IR: Stretching vibrations at 3300 cm⁻¹ (O-H), 2920 cm⁻¹ (C-H aliphatic), and 1050 cm⁻¹ (C-S) confirm functional groups.
Chromatographic Methods:
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